5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 4-chlorothiophenol with 2-phenylimidazo[2,1-b][1,3]thiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole
- 5-[(4-Methylphenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole
- 5-[(4-Nitrophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole
Uniqueness
5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development.
Biological Activity
5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole (CAS No. 353253-74-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships.
Chemical Structure and Properties
The compound possesses a molecular formula of C17H11ClN2S2 and is characterized by the presence of a thiazole ring fused with an imidazole moiety. The chlorophenyl substituent is believed to play a significant role in its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including this compound. The following table summarizes some key findings regarding its cytotoxic effects:
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 2.32 | Induction of apoptosis and cell cycle arrest |
HepG2 (Liver Cancer) | 3.21 | Down-regulation of MMP2 and VEGFA |
HCT116 (Colon Cancer) | 3.29 | Growth inhibition through apoptotic pathways |
HL-60 (Leukemia) | 9.6 | Inhibition of cell proliferation |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound has been shown to induce programmed cell death in cancer cells, which is a desirable trait for anticancer drugs.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from proliferating.
- Targeting Specific Pathways : Research indicates that it may target specific proteins involved in cancer progression, such as KSP (kinesin spindle protein), enhancing its therapeutic efficacy .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of imidazo[2,1-b][1,3]thiazoles have been evaluated for antimicrobial activity. While specific data on this compound is limited, similar compounds have demonstrated:
- Broad-Spectrum Antimicrobial Effects : Effective against various bacterial strains and fungi.
- Potential as Antitubercular Agents : Some derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives can be significantly influenced by structural modifications. Key observations include:
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2S2/c18-13-6-8-14(9-7-13)22-16-15(12-4-2-1-3-5-12)19-17-20(16)10-11-21-17/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTHDAUSIDUEFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.